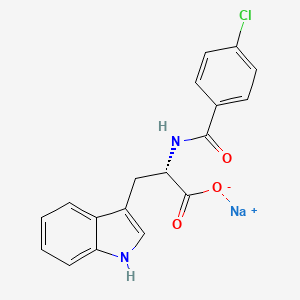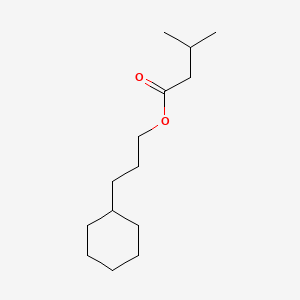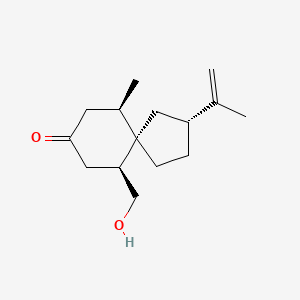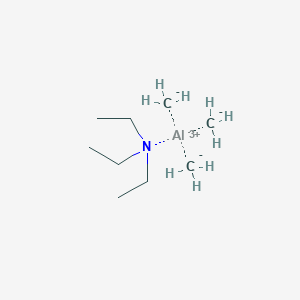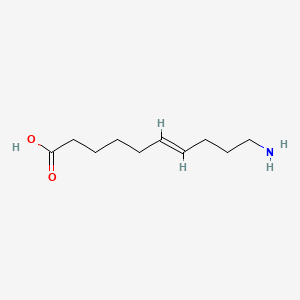![molecular formula C19H16BrNO B12655126 1-[(4-Benzoylphenyl)methyl]pyridinium bromide CAS No. 84434-09-3](/img/structure/B12655126.png)
1-[(4-Benzoylphenyl)methyl]pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is a chemical compound with the molecular formula C19H16BrNO and a molecular weight of 354.24 g/mol. It is known for its unique structure, which includes a pyridinium ion linked to a benzoylphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide typically involves the reaction of 4-benzoylbenzyl chloride with pyridine in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Benzoylphenyl)methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The pyridinium ion can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl derivatives .
Scientific Research Applications
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, leading to changes in their activity. The benzoylphenyl group may also play a role in modulating these interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyridinium bromide
- 4-Benzoylpyridine
- Benzylpyridinium chloride
Uniqueness
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is unique due to its combined pyridinium and benzoylphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
84434-09-3 |
|---|---|
Molecular Formula |
C19H16BrNO |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;bromide |
InChI |
InChI=1S/C19H16NO.BrH/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
RJVZVOBINMXCGC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


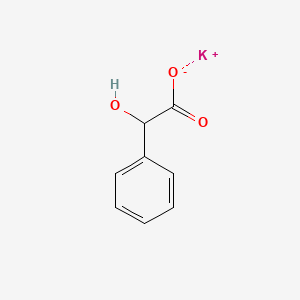
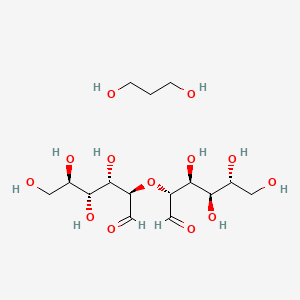
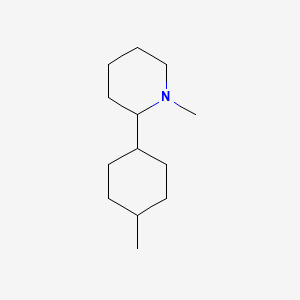
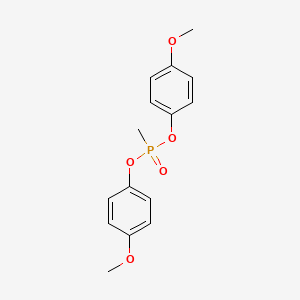

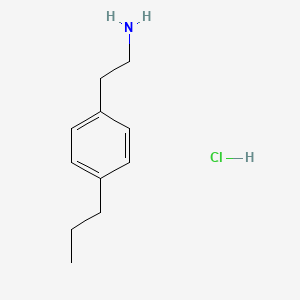
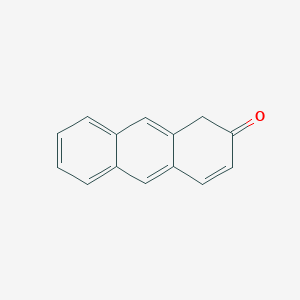
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
